molecular formula C19H21ClN2O B12725894 N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride CAS No. 112022-20-5

N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride

Cat. No.: B12725894
CAS No.: 112022-20-5
M. Wt: 328.8 g/mol
InChI Key: QWNWUICYMHSPAM-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride typically involves the reaction of 1-anthracenecarboxylic acid with 2-dimethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Anthracene derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound, often with hydrogenated functional groups.

    Substitution: Substituted anthracene derivatives with various functional groups replacing the dimethylaminoethyl group.

Scientific Research Applications

N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe due to its anthracene moiety.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA due to its planar anthracene structure, affecting DNA replication and transcription. Additionally, the dimethylaminoethyl group can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminoethyl chloride hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride
  • 1-Chloro-2-dimethylaminoethane hydrochloride

Uniqueness

N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride is unique due to its combination of an anthracene moiety with a dimethylaminoethyl group. This structure imparts both fluorescent properties and the ability to interact with biological molecules, making it valuable in both research and industrial applications.

Properties

CAS No.

112022-20-5

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]anthracene-1-carboxamide;hydrochloride

InChI

InChI=1S/C19H20N2O.ClH/c1-21(2)11-10-20-19(22)17-9-5-8-16-12-14-6-3-4-7-15(14)13-18(16)17;/h3-9,12-13H,10-11H2,1-2H3,(H,20,22);1H

InChI Key

QWNWUICYMHSPAM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21.Cl

Origin of Product

United States

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